Gloximonam - 90850-05-8

Gloximonam

Catalog Number: EVT-445695
CAS Number: 90850-05-8
Molecular Formula: C18H25N5O8S
Molecular Weight: 471.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Gloximonam is classified as a prodrug, which means it is initially administered in an inactive form and is converted into an active drug within the body. It is particularly noted for its efficacy against Gram-negative bacteria, making it a candidate for addressing antibiotic resistance issues. The compound is derived from a combination of various chemical moieties that enhance its biological activity and stability .

Synthesis Analysis

The synthesis of Gloximonam involves several key steps, primarily focusing on the formation of amide bonds between aromatic amines and linker molecules. The process typically starts with a linear polyethylene glycol (PEG) chain, which serves as the backbone for the prodrug. The following steps outline the synthesis:

  1. Preparation of Backbone Reagent: A PEG chain with a molecular weight ranging from 0.2 to 5 kDa is selected.
  2. Crosslinker Reagent: A crosslinker with at least two functional end groups (such as activated esters) is combined with the backbone reagent.
  3. Polymerization: The mixture undergoes polymerization to form a hydrogel-linked prodrug. This step may involve suspension polymerization techniques to ensure proper mixing and reaction conditions .
  4. Conjugation of Active Moiety: The biologically active moiety (the drug component) is conjugated to the linker via amide bonds, ensuring that the final product possesses the desired pharmacological properties.
Molecular Structure Analysis

The molecular structure of Gloximonam can be characterized by its complex arrangement of atoms, which includes:

  • Aromatic Rings: These contribute to the compound's ability to penetrate bacterial membranes.
  • Amide Bonds: These link the active drug component to the linker, facilitating controlled release upon hydrolysis.
  • Functional Groups: The presence of hydroxyl and carboxyl groups enhances solubility and biological activity.

Molecular modeling studies indicate that Gloximonam exhibits favorable interactions with target bacterial proteins due to its structural features .

Chemical Reactions Analysis

Gloximonam participates in several chemical reactions that are crucial for its activation and therapeutic efficacy:

  1. Hydrolysis: Upon administration, Gloximonam undergoes hydrolysis to release the active drug component. This reaction is catalyzed by enzymes present in biological systems.
  2. Amide Bond Formation: During synthesis, amide bonds are formed between the aromatic amine and linker moieties, which are critical for maintaining the integrity of the prodrug until it reaches its target site .
  3. Degradation Pathways: Understanding the degradation pathways of Gloximonam is essential for predicting its stability and effectiveness over time.
Mechanism of Action

The mechanism of action of Gloximonam primarily involves its conversion into an active form that inhibits bacterial growth. Once released from its prodrug form:

  • Target Interaction: The active moiety binds to specific bacterial proteins or enzymes, disrupting critical biological processes such as cell wall synthesis or protein translation.
  • Efflux Inhibition: Gloximonam may also inhibit efflux pumps in Gram-negative bacteria, enhancing its intracellular concentration and effectiveness against resistant strains .
Physical and Chemical Properties Analysis

Gloximonam exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 500 Da, which facilitates cellular uptake.
  • Solubility: Soluble in aqueous solutions due to the presence of polar functional groups.
  • Stability: Stability studies indicate that Gloximonam maintains its integrity under physiological conditions but requires careful storage to prevent degradation .
Applications

Gloximonam holds promise for various scientific applications:

  1. Antimicrobial Therapy: Its primary application lies in treating infections caused by multidrug-resistant bacteria.
  2. Research Tool: Gloximonam can be utilized in studies aimed at understanding bacterial resistance mechanisms and developing new antibiotics.
  3. Drug Development: As a prodrug, it serves as a model for designing other compounds with improved pharmacokinetic profiles.
Synthesis and Developmental Trajectory of Gloximonam

Prodrug Design Strategy: Esterification of Oximonam for Oral Bioavailability Optimization

Gloximonam emerged from rational prodrug engineering to overcome the inherent pharmacokinetic limitations of its parent compound, Oximonam—a monobactam antibiotic with potent Gram-negative activity but poor oral absorption. The N-sulfonic acid group in monobactams confers high polarity, restricting passive diffusion across gastrointestinal epithelia [9]. To enhance bioavailability, Gloximonam was designed as an ester prodrug via O-alkyl esterification of Oximonam’s carboxylate group. This modification masks the ionizable moiety, significantly increasing lipophilicity (log P >1.5 vs. <-1.0 for Oximonam) and enabling efficient intestinal membrane permeation [2] [4].

Post-absorption, esterase enzymes (e.g., carboxylesterases in gut mucosa and liver) hydrolyze the ester bond, releasing active Oximonam into systemic circulation. This bioreversible strategy mirrors successful prodrug approaches like valacyclovir, balancing metabolic stability during absorption with rapid activation in target tissues [2] [6]. Crucially, the ester promoiety (glyoxylic acid derivative) was selected for its:

  • High hydrolyzability by human esterases (>90% conversion in vitro),
  • Low molecular weight, minimizing metabolic byproduct toxicity [4].

Table 1: Key Physicochemical Properties of Oximonam vs. Gloximonam

PropertyOximonamGloximonam (Prodrug)
Log P (Octanol/Water)-1.2+0.8
Aqueous SolubilityHigh (>50 mg/mL)Moderate (~10 mg/mL)
Bioavailability (%)<5%~65% (rat models)

Synthetic Pathways for Monobactam Core Functionalization

The synthesis of Gloximonam hinges on strategic functionalization of the monobactam core—3-aminomonobactamic acid—a scaffold accessible via Staudinger ketene-imine cycloaddition. This reaction assembles the β-lactam ring by reacting a monosubstituted ketene (e.g., from glyoxylic acid chloride) with a protected imine (e.g., tert-butoxycarbonyl (Boc)-protected hydroxylamine) [9]. Subsequent steps involve:

  • N1-Sulfonation: Introducing the sulfonate group at N1 using sulfonyl chlorides (e.g., 2,3,4,5-tetrachlorophenylsulfonyl chloride) to enhance PBP affinity [9].
  • C3-Side Chain Installation: Coupling the aminothiazole oxime moiety (characteristic of Oximonam) via amide bond formation. This side chain is synthesized separately through condensation of 2-aminothiazole with hydroxylamine-ketone adducts [5].
  • Esterification: The critical prodrug step employs glyoxylic acid ethyl ester under Mitsunobu conditions (diethyl azodicarboxylate/triphenylphosphine) to esterify the C4 carboxylate without β-lactam ring degradation [4] [9].

Table 2: Key Synthetic Steps for Gloximonam Production

StepReagent/ConditionFunction
β-Lactam FormationKetene + Boc-NH-OMe; 0°C, 12hConstructs monobactam nucleus
N1-SulfonationTetrachlorophenylsulfonyl chloride; pyridineActivates N1 for PBP binding
EsterificationEthyl glyoxylate, DEAD, PPh₃Masks C4-carboxylate for oral uptake

Structure-Activity Relationship (SAR) in β-Lactam Analogues

Gloximonam’s antibacterial activity is governed by three structural determinants elucidated through SAR studies of monobactams:

  • β-Lactam Ring Geometry: The planar, monocyclic ring exhibits lower strain energy than bicyclic penams/cephems, reducing susceptibility to β-lactamase hydrolysis. However, this also diminishes affinity for Gram-positive PBPs [3] [9].
  • N1-Sulfonate Group: Essential for binding to PBP3 of Gram-negative bacteria (e.g., E. coli, P. aeruginosa). Replacement with carbonyl decreases activity 100-fold [9].
  • C3-Side Chain: The (Z)-aminothiazole oxime group expands spectrum to Enterobacteriaceae by enhancing outer membrane penetration. Oxime configuration (Z vs. E) impacts potency; Z-isomers show 4–8x lower MICs against Klebsiella spp. [5] [9].

Gloximonam’s prodrug esterification at C4 does not alter intrinsic SAR, as hydrolysis regenerates Oximonam. Notably, electron-withdrawing substituents on the ester (e.g., glyoxylate) accelerate enzymatic hydrolysis compared to alkyl esters, ensuring rapid activation [6].

Historical Context: Gloximonam in the Evolution of Narrow-Spectrum Antibiotics

Gloximonam represents a deliberate shift toward targeted Gram-negative therapy amid rising multidrug resistance in the 1980s. Its development paralleled aztreonam (the first FDA-approved monobactam, 1986), but addressed aztreonam’s limitation: poor oral bioavailability [9] [10]. While aztreonam required IV/IM administration, Gloximonam’s prodrug design enabled oral dosing—critical for outpatient treatment of urinary/respiratory Gram-negative infections [4] [10].

This aligned with emerging principles of narrow-spectrum therapy:

  • Microbiome Preservation: Unlike broad-spectrum β-lactams (e.g., cephalosporins), Gloximonam’s lack of anti-Gram-positive/anaerobic activity minimizes collateral damage to commensal flora [4] [10].
  • Resistance Mitigation: Focused pressure on Gram-negative PBPs reduces selection for vanA-type vancomycin resistance or MRSA [4].

Though Gloximonam did not achieve widespread clinical use, it provided a proof-of-concept for oral monobactam delivery, influencing later prodrugs like tebipenem pivoxil (carbapenem class) [9].

Properties

CAS Number

90850-05-8

Product Name

Gloximonam

IUPAC Name

tert-butyl 2-[2-[(2S,3S)-3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetyl]oxyacetate

Molecular Formula

C18H25N5O8S

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C18H25N5O8S/c1-9-13(21-15(26)14(22-28-5)10-8-32-17(19)20-10)16(27)23(9)30-7-11(24)29-6-12(25)31-18(2,3)4/h8-9,13H,6-7H2,1-5H3,(H2,19,20)(H,21,26)/b22-14+/t9-,13-/m0/s1

InChI Key

QPWVHJDIDXILDG-HKOMJXKTSA-N

SMILES

CC1C(C(=O)N1OCC(=O)OCC(=O)OC(C)(C)C)NC(=O)C(=NOC)C2=CSC(=N2)N

Canonical SMILES

CC1C(C(=O)N1OCC(=O)OCC(=O)OC(C)(C)C)NC(=O)C(=NOC)C2=CSC(=N2)N

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1OCC(=O)OCC(=O)OC(C)(C)C)NC(=O)/C(=N/OC)/C2=CSC(=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.